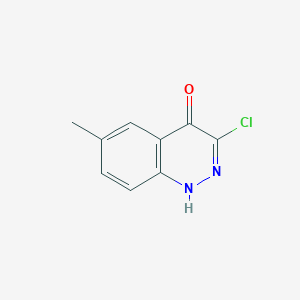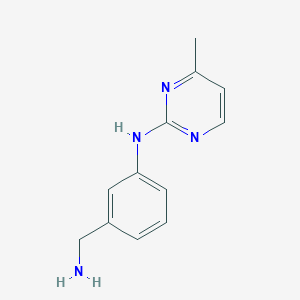
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with an aminomethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylpyrimidine-2-amine.
Introduction of the Aminomethylphenyl Group: This step involves the reaction of the pyrimidine derivative with a suitable aminomethylphenyl reagent under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or as a drug candidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: This compound shares the aminomethylphenyl group but has a different core structure.
N-(3-(Aminomethyl)phenyl)-4-fluorophenyl derivatives: These compounds have similar functional groups but differ in their substitution patterns.
Uniqueness
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and an aminomethylphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H14N4 |
|---|---|
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)phenyl]-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4/c1-9-5-6-14-12(15-9)16-11-4-2-3-10(7-11)8-13/h2-7H,8,13H2,1H3,(H,14,15,16) |
Clé InChI |
CVUDAGWDPCWMCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)NC2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


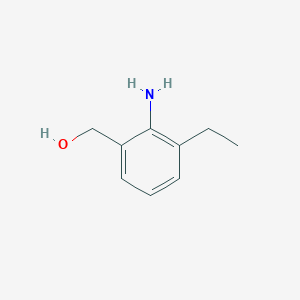
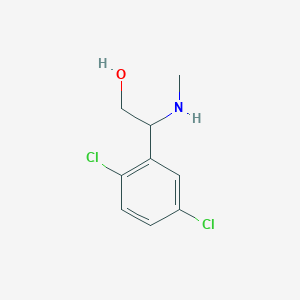
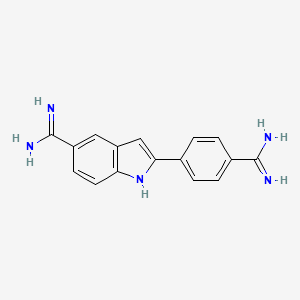
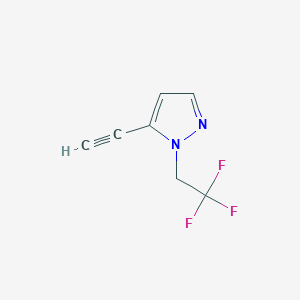

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)



